molecular formula C20H13F2NO3S3 B2810442 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole CAS No. 850927-96-7

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Cat. No.: B2810442
CAS No.: 850927-96-7
M. Wt: 449.5
InChI Key: SZRGELFADSIFGZ-UHFFFAOYSA-N
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Description

The compound 5-((2-fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a heterocyclic molecule featuring an oxazole core substituted with a 2-fluorobenzylthio group at position 5, a 4-fluorophenylsulfonyl group at position 4, and a thiophen-2-yl moiety at position 2.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRGELFADSIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16F2N2O3S3C_{20}H_{16}F_2N_2O_3S_3, with a molecular weight of 465.96 g/mol. The compound features a complex structure that includes fluorobenzyl and thiophenyl moieties, which are significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of oxazoles have been shown to possess broad-spectrum antifungal activity against various pathogens, such as Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL for certain derivatives .

2. Enzyme Inhibition

The compound is structurally related to known enzyme inhibitors, particularly those targeting tyrosinase, which is implicated in melanin biosynthesis. In studies involving similar compounds, strong inhibitory effects were observed against mushroom tyrosinase, with IC50 values as low as 0.51 μM for potent derivatives . This suggests that our compound may also exhibit significant tyrosinase inhibition.

Case Study 1: Antifungal Activity

In a study assessing the antifungal efficacy of oxazole derivatives, compounds with structural similarities to our target compound demonstrated excellent activity against Candida albicans. The derivatives were synthesized and tested for their MIC values, revealing promising results that warrant further exploration into the specific biological pathways affected by these compounds .

Case Study 2: Tyrosinase Inhibition

Another study focused on the inhibition of tyrosinase by various oxazole derivatives showed that modifications in the phenolic ring significantly impacted inhibitory potency. Compounds bearing hydroxyl groups exhibited enhanced activity compared to those without such substitutions. This finding suggests that the functional groups present in this compound could be crucial for its biological efficacy .

Comparative Analysis of Biological Activities

Compound NameStructureMIC (μg/mL)IC50 (μM)Activity Type
Compound ASimilar0.030.51Antifungal
Compound BSimilar0.2516.78Tyrosinase Inhibitor
This compoundTarget CompoundTBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence:

Structural Analogues with Oxazole/Thiazole Cores

Compound Name/Structure Key Features Biological Activity/Findings Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole core with chloro/fluoro substituents; isostructural with compound 3. Antimicrobial activity (broad-spectrum) reported for analogs.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Bromo derivative of compound 4; identical crystal packing but adjusted for halogen size. Used to study halogen-dependent intermolecular interactions in crystal structures.
2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole [16b] Thiazole-thiophene hybrid; similar thiophen-2-yl substitution to the target compound. Superior cytotoxicity against HepG2 cells (IC₅₀ < cisplatin).
5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole Direct oxazole analog with phenyl instead of thiophen-2-yl at position 2. No explicit bioactivity reported, but sulfonyl-thioether motifs are common in drug design.

Functional Analogues with Sulfonyl/Thioether Groups

Compound Name/Structure Key Features Biological Activity/Findings Reference
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione/sulfonyl hybrids; tautomerism observed (thione favored). Potential enzyme inhibition due to sulfonyl-thione motifs.
Schiff Bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Thiophen-2-yl and fluorophenyl moieties; Schiff base derivatives. Selective anticancer activity (IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells).
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole Thiazole with bromo/trifluoromethyl groups. Used in materials science; halogen substituents influence π-stacking.

Key Comparative Insights

Core Heterocycle Influence :

  • Oxazole vs. Thiazole : Oxazole derivatives (e.g., the target compound) may exhibit enhanced metabolic stability compared to thiazoles due to reduced susceptibility to enzymatic oxidation. However, thiazoles often show stronger π-stacking interactions in crystal structures .
  • Thiophene Substitution : The thiophen-2-yl group in the target compound likely improves lipophilicity and π-π interactions compared to phenyl analogs, as seen in compound [16b] .

Halogen and Sulfonyl Effects :

  • Fluorine : Fluorine at the benzyl and phenyl positions enhances electronegativity and bioavailability, as observed in compound 5 .
  • Sulfonyl vs. Thioether : Sulfonyl groups improve solubility and hydrogen-bonding capacity, while thioethers contribute to radical scavenging and metal chelation .

Biological Activity Trends: Compounds with thiophen-2-yl and fluorophenyl groups (e.g., [16b], Schiff bases in ) consistently show anticancer activity, suggesting the target compound may share this profile.

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